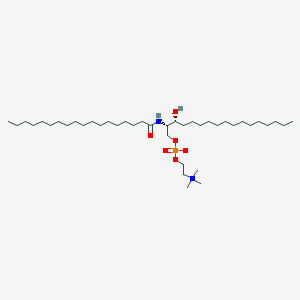
Methyl 2,5-difluoro-4-isopropoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2,5-difluoro-4-isopropoxybenzoate” is a chemical compound with the molecular formula C11H12F2O3 . It has a molecular weight of 230.21 . This compound is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2,5-difluoro-4-isopropoxybenzoate” is 1S/C11H12F2O3/c1-6(2)16-10-5-8(12)7(4-9(10)13)11(14)15-3/h4-6H,1-3H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“Methyl 2,5-difluoro-4-isopropoxybenzoate” is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Fluorine's Role in Regiocontrolled Synthesis
Research demonstrates how fluorine atoms can direct the regiocontrol of metallation in the synthesis of complex organic compounds, such as 4-methoxycarbonyl derivatives, through interactions with amide substituents. This highlights fluorine's significant role in synthetic chemistry, particularly in enhancing the specificity and efficiency of synthesis processes (Thornton & Jarman, 1990).
Photophysical Behavior of DFHBI Derivatives
Studies on (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its derivatives, which share a similarity in the use of difluorobenzene structures, have unveiled their weak fluorescence in liquid solvents. This research aids in understanding the photophysical properties of fluorogenic molecules, informing their application in RNA imaging and molecular probes (Santra et al., 2019).
Herbicidal Activity of Difluorobenzene Derivatives
The synthesis and evaluation of herbicidal activity of difluorobenzene derivatives underscore the potential of fluorinated compounds in developing new agricultural chemicals. These compounds exhibit selective herbicidal activity, demonstrating the utility of fluorine in enhancing biological activity and selectivity (Hwang et al., 2005).
Electrochemical Fluorination in Organic Synthesis
Electrochemical fluorination techniques involving difluorobenzene compounds have been explored for regioselective fluorination. This methodological research contributes to the development of more efficient and selective fluorination strategies in organic synthesis, emphasizing the versatility of fluorinated compounds (Riyadh et al., 2002).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
properties
IUPAC Name |
methyl 2,5-difluoro-4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-6(2)16-10-5-8(12)7(4-9(10)13)11(14)15-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHXQJDSZXOSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)F)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186771 |
Source


|
| Record name | Benzoic acid, 2,5-difluoro-4-(1-methylethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-Difluoro-4-isopropoxybenzoate | |
CAS RN |
2121515-25-9 |
Source


|
| Record name | Benzoic acid, 2,5-difluoro-4-(1-methylethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,5-difluoro-4-(1-methylethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














